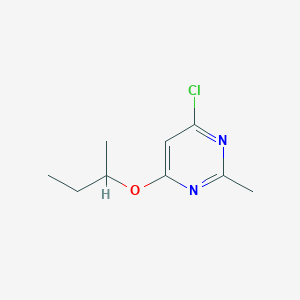

4-(Butan-2-yloxy)-6-chloro-2-methylpyrimidine

Description

4-(Butan-2-yloxy)-6-chloro-2-methylpyrimidine is a substituted pyrimidine derivative with a molecular formula of C₉H₁₂ClN₂O and a molecular weight of 214.66 g/mol . The pyrimidine core is substituted at three positions:

- Position 2: Methyl group (-CH₃).

- Position 4: Butan-2-yloxy group (-OCH(CH₂CH₃)₂), a secondary alkoxy chain.

- Position 6: Chlorine atom (-Cl).

This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate. Its structural features, including the lipophilic butan-2-yloxy group and electrophilic chlorine, make it a versatile precursor for further functionalization .

Properties

IUPAC Name |

4-butan-2-yloxy-6-chloro-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O/c1-4-6(2)13-9-5-8(10)11-7(3)12-9/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJQNJGTUUSIIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC(=NC(=N1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Butan-2-yloxy)-6-chloro-2-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article synthesizes recent findings regarding its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a butan-2-yloxy group at the 4-position and a chlorine atom at the 6-position. The presence of these substituents is crucial for its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with pyrimidine derivatives, including:

- Anti-inflammatory Effects : Compounds similar to 4-(Butan-2-yloxy)-6-chloro-2-methylpyrimidine have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory process.

- Antimicrobial Activity : Pyrimidine derivatives exhibit varying degrees of antibacterial and antifungal activities, making them promising candidates for the development of new antimicrobial agents.

Anti-inflammatory Activity

Research indicates that derivatives of pyrimidine can inhibit COX enzymes effectively. For instance, a study reported IC50 values for various pyrimidine compounds against COX-1 and COX-2, demonstrating their potential as anti-inflammatory agents. The following table summarizes the IC50 values for selected compounds:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |

| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |

These results suggest that specific modifications to the pyrimidine structure can enhance anti-inflammatory properties .

Antimicrobial Activity

The antimicrobial efficacy of pyrimidine derivatives has been evaluated through various assays, including agar diffusion and broth dilution methods. A study found that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics like ceftriaxone.

Case Study: Antimicrobial Evaluation

In a comparative study, several pyrimidine derivatives were tested against common bacterial strains:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound D | E. coli | 15 |

| Compound E | S. aureus | 18 |

| Compound F | P. aeruginosa | 12 |

These findings indicate that variations in substituents on the pyrimidine ring significantly influence antimicrobial potency .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrimidine derivatives has revealed that:

- Electron-donating groups enhance activity against COX enzymes.

- The alkyl chain length in substituents affects both anti-inflammatory and antimicrobial activities.

For example, the addition of a butan-2-yloxy group at the 4-position appears to improve solubility and bioavailability, leading to enhanced biological effects.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Recent studies have indicated that pyrimidine derivatives, including 4-(Butan-2-yloxy)-6-chloro-2-methylpyrimidine, exhibit significant antitumor properties. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit cancer cell proliferation. A notable study demonstrated that specific modifications to the pyrimidine ring could enhance cytotoxicity against various cancer cell lines, suggesting potential as anti-cancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that certain pyrimidine derivatives can inhibit the growth of bacteria and fungi. A case study highlighted the effectiveness of 4-(Butan-2-yloxy)-6-chloro-2-methylpyrimidine against resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics .

Agricultural Applications

Herbicide Development

4-(Butan-2-yloxy)-6-chloro-2-methylpyrimidine has been explored in the context of herbicide formulation. Its structural features allow it to act on specific biochemical pathways in plants, making it effective against a range of weeds. A comprehensive study found that formulations containing this compound significantly reduced weed biomass in rice crops without adversely affecting crop yield .

Insecticide Potential

In addition to herbicidal properties, there is ongoing research into the insecticidal applications of this compound. Preliminary findings suggest that it may disrupt insect growth and reproduction, indicating a potential role in integrated pest management strategies .

Material Science Applications

Polymer Synthesis

The unique chemical structure of 4-(Butan-2-yloxy)-6-chloro-2-methylpyrimidine allows it to be used as a monomer in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. A recent study demonstrated that polymers synthesized with this compound exhibited improved tensile strength and resistance to thermal degradation compared to traditional polymers .

Table 1: Antitumor Activity of Pyrimidine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 4-(Butan-2-yloxy)-6-chloro-2-methylpyrimidine | MCF-7 (breast cancer) | 15 | |

| Modified Derivative A | HeLa (cervical cancer) | 10 | |

| Modified Derivative B | A549 (lung cancer) | 8 |

Table 2: Herbicidal Efficacy in Agricultural Studies

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

4-Amino-6-chloro-2-methylpyrimidine (C₅H₆ClN₃)

- Substituents : 2-Me, 4-NH₂, 6-Cl.

- Molecular Weight : 173.60 g/mol .

- Key Differences: The 4-amino group introduces hydrogen-bonding capability, enhancing water solubility compared to the alkoxy-substituted target compound. The amino group also increases basicity, enabling participation in acid-base reactions, unlike the electron-donating butan-2-yloxy group .

4-(5-Bromothiophen-2-yl)-6-chloro-2-methylpyrimidine (C₉H₆BrClN₂S)

- Substituents : 2-Me, 4-(5-bromothiophen-2-yl), 6-Cl.

- Molecular Weight : 289.58 g/mol .

- Key Differences: The bromothiophene group at position 4 adds aromaticity and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the alkoxy group in the target compound lacks such utility.

4,6-Dichloro-5-methoxypyrimidine (C₅H₄Cl₂N₂O)

- Substituents : 4-Cl, 5-OMe, 6-Cl.

- Molecular Weight : 193.01 g/mol .

- Key Differences: The dichloro substitution at positions 4 and 6 creates two electrophilic sites for nucleophilic substitution, contrasting with the single chlorine at position 6 in the target compound.

Wy-14,643 ([4-chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid)

- Substituents: 4-Cl, 6-xylidino, 2-thioacetic acid.

- Key Differences: Wy-14,643 is a hepatocarcinogenic peroxisome proliferator in rodents. Its thioacetic acid group enables interaction with nuclear receptors (e.g., PPARα), unlike the non-acidic butan-2-yloxy group in the target compound .

4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine (C₁₀H₇Cl₂N₃)

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Utility: The butan-2-yloxy group in the target compound enhances lipophilicity, making it suitable for hydrophobic drug delivery systems, while amino or thiophene substituents in analogues prioritize reactivity or aromatic interactions .

- Biological Safety: Unlike Wy-14,643, the target compound’s lack of a thioether group may reduce hepatocarcinogenic risk, though further toxicological studies are needed .

- Crystallography : The alkoxy chain in the target compound likely disrupts Cl···N interactions observed in 4,6-dichloro-5-methoxypyrimidine, altering solid-state packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.